6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
CAS No.: 1156277-85-8
Cat. No.: VC3352233
Molecular Formula: C10H3BrClF4N
Molecular Weight: 328.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1156277-85-8 |
---|---|
Molecular Formula | C10H3BrClF4N |
Molecular Weight | 328.49 g/mol |
IUPAC Name | 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline |
Standard InChI | InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H |
Standard InChI Key | OWBCVGVZBRRHTN-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br |
Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would typically involve multiple steps, drawing from established methodologies for preparing substituted quinolines. Based on approaches used for similar compounds, potential synthetic routes include:
-
Cyclization reactions starting from appropriately substituted anilines to form the quinoline core
-
Sequential halogenation steps to introduce bromine, chlorine, and fluorine at specific positions
-
Introduction of the trifluoromethyl group using specialized reagents
Chemical Properties
Structure-Property Relationships
The chemical properties of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are significantly influenced by its unique substitution pattern. Key structure-property relationships include:
-
Electronic Effects: The electron-withdrawing nature of all four substituents creates an electron-deficient quinoline system, affecting its reactivity in various chemical transformations.
-
Lipophilicity: The presence of multiple halogen atoms and the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
-
Metabolic Stability: The trifluoromethyl group at position 2 likely confers increased metabolic stability by resisting oxidative metabolism, a property observed in similar fluorinated compounds.
-
Steric Effects: The spatial arrangement of the four substituents creates a unique three-dimensional structure that influences the compound's interactions with potential biological targets.
Reactivity Profile
Based on the reactivity of similar halogenated quinolines, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would likely exhibit the following reactivity patterns:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing substituents, would facilitate nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
-
Cross-Coupling Reactions: The bromine and chlorine substituents serve as potential sites for various palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling the introduction of carbon-based substituents.
-
Metal-Halogen Exchange: The halogen substituents may undergo metal-halogen exchange reactions with organolithium or Grignard reagents, providing access to organometallic intermediates for further functionalization.
Table 1: Predicted Reactivity of Different Positions in 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Position | Substituent | Predicted Reactivity | Potential Reactions |
---|---|---|---|
2 | -CF3 | Low | Resistant to most nucleophilic substitutions |
4 | -Cl | Moderate | Nucleophilic substitution, cross-coupling |
6 | -Br | High | Cross-coupling, metal-halogen exchange |
8 | -F | Moderate | Nucleophilic aromatic substitution |
Biological Activity
Bacterial Strain | Predicted MIC (μg/mL) | Comparison Antibiotics | Standard MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 40-60 | Chloramphenicol | 50 |
Pseudomonas aeruginosa | 40-60 | Ampicillin | 25 |
Mycobacterium tuberculosis | <1 | Isoniazid | 0.1-0.2 |
Enzyme Inhibition Properties
Quinoline derivatives with multiple electron-withdrawing substituents have been reported to inhibit various enzymes involved in essential cellular processes. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline may exhibit inhibitory effects on enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes.
The specific substitution pattern of this compound creates a unique electronic and steric environment that could influence its binding affinity and specificity for different enzyme targets. The trifluoromethyl group at position 2 may enhance binding to hydrophobic pockets within enzyme active sites, while the halogen substituents could participate in halogen bonding interactions with amino acid residues .
Structure-Activity Relationship
The biological activity of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would be influenced by several key structural features:
Comparative analysis with similar compounds suggests that modifying the substitution pattern could significantly alter biological activity. For instance, replacing the fluorine at position 8 with a trifluoromethyl group (as in 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline) would likely increase lipophilicity but might also introduce steric constraints that affect binding to biological targets.
Applications in Medicinal Chemistry
Drug Development Considerations
The development of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline as a potential therapeutic agent would need to address several key considerations:
-
Physicochemical Properties: The compound's lipophilicity, solubility, and membrane permeability would significantly influence its pharmacokinetic properties and bioavailability.
-
Metabolic Stability: While the trifluoromethyl group may enhance metabolic stability, comprehensive metabolism studies would be necessary to identify potential metabolic liabilities.
-
Toxicity Profile: The presence of multiple halogen substituents raises potential concerns about toxicity, necessitating thorough toxicological evaluations.
-
Structure Optimization: The compound could serve as a lead structure for medicinal chemistry optimization efforts, focusing on enhancing potency, selectivity, and pharmacokinetic properties.
Table 3: Comparison with Structurally Related Quinoline Derivatives
Compound | Structural Differences | Potential Advantages | Potential Disadvantages |
---|---|---|---|
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | Reference compound | Balanced lipophilicity and electronic properties | Unknown synthetic accessibility |
6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | -CF3 instead of -F at position 8 | Higher lipophilicity | Potential steric hindrance affecting binding |
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Different arrangement of substituents | Different binding profile | Altered selectivity profile |
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | Contains a 2(1H)-one group | Hydrogen bond donor capability | Different pharmacological profile |
Research Gaps and Future Directions
Synthesis Optimization
Further research is needed to develop efficient and scalable synthetic routes for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. This would involve optimizing reaction conditions, exploring alternative synthetic strategies, and potentially employing modern synthetic methodologies such as flow chemistry or photoredox catalysis.
Comprehensive Biological Evaluation
A systematic investigation of the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would provide valuable insights into its potential therapeutic applications. This would include:
-
Antimicrobial screening against a diverse panel of bacterial and fungal pathogens
-
Enzyme inhibition assays targeting relevant enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes
-
Cell-based assays to evaluate cytotoxicity and antiproliferative activity
-
Structure-activity relationship studies involving the synthesis and testing of structural analogs
Molecular Mechanism Studies
Understanding the molecular mechanisms underlying the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would facilitate its development as a potential therapeutic agent. This would involve:
-
Protein binding studies to identify specific molecular targets
-
X-ray crystallography or cryo-electron microscopy to elucidate binding modes
-
Computational studies, including molecular docking and molecular dynamics simulations, to predict interactions with potential targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume